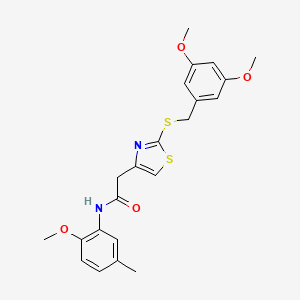

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

This compound features a thiazole core substituted at the 4-position with a thio-linked 3,5-dimethoxybenzyl group and an acetamide moiety connected to a 2-methoxy-5-methylphenyl aromatic ring.

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-14-5-6-20(28-4)19(7-14)24-21(25)10-16-13-30-22(23-16)29-12-15-8-17(26-2)11-18(9-15)27-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVKTSMAXKLGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

Substituent Effects: The target compound’s 3,5-dimethoxybenzyl group introduces electron-donating methoxy groups, which may improve solubility compared to bromo (e.g., Compound 25) or phenoxy (Compound 24) substituents .

Biological Activity Trends: Benzothiazole derivatives () with spiro-oxadiazole moieties (e.g., Compound 5d) exhibit notable anti-inflammatory and antibacterial activity, suggesting that heterocyclic appendages enhance target engagement . Brominated triazinoindole derivatives (e.g., Compound 25) may offer improved binding to hydrophobic enzyme pockets compared to non-halogenated analogues .

Synthesis and Purity :

- All compounds in achieved >95% purity via standardized coupling reactions, indicating robust synthetic routes for thioacetamide derivatives .

Limitations in Evidence:

- No direct pharmacological data for the target compound are available in the provided sources. Activity predictions are based on structural parallels.

Q & A

Q. Critical conditions :

- Solvents : DMF or DMSO for solubility of intermediates .

- Catalysts : NaOH for thioether formation; palladium catalysts for cross-coupling steps (if applicable) .

- Temperature : 50–80°C for amide bond formation; room temperature for thiol-thiazole reactions .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,5 positions on benzyl) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 458.6 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detection of thioether (C-S, ~600 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to address low yields in the thioether formation step?

Q. Methodological approach :

Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .

Base optimization : Compare NaOH, K₂CO₃, and Et₃N to minimize side reactions (e.g., hydrolysis) .

Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C to balance kinetics and decomposition.

Catalyst addition : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. Example data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, NaOH, 25°C | 62 | 90 |

| DMSO, K₂CO₃, 40°C | 78 | 95 |

Reference .

Advanced: How to resolve conflicting bioactivity data between antimicrobial and anticancer assays?

Q. Analysis framework :

Assay conditions : Compare cell lines (e.g., Gram-positive bacteria vs. HeLa cells), exposure times, and concentrations .

Target specificity : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases .

Metabolic stability : Evaluate compound degradation in bacterial vs. mammalian media (e.g., LC-MS/MS quantification) .

Case study : A 10 µM dose showed 80% inhibition in S. aureus but only 20% in MCF-7 cells, likely due to poor membrane permeability in eukaryotic cells .

Advanced: What structural modifications enhance target binding affinity while reducing cytotoxicity?

Q. SAR strategies :

Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to improve interaction with hydrophobic enzyme pockets .

Acetamide side chain : Replace methoxy groups with fluorine to enhance metabolic stability .

Benzyl thioether : Modify 3,5-dimethoxy to 3,5-difluoro for stronger π-π stacking with aromatic residues .

Q. Comparative data :

| Modification | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|

| Parent compound | 12.5 | 45.0 |

| 3,5-Difluoro analog | 5.8 | 62.3 |

Reference .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Q. Experimental pipeline :

Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .

Enzymatic assays : Test inhibition of candidate targets (e.g., tyrosine kinases) at varying concentrations .

Mutagenesis studies : Introduce point mutations in suspected binding residues (e.g., ATP-binding pocket of kinases) .

In silico docking : Validate with AutoDock Vina or Schrödinger Suite to predict binding poses .

Example : Docking revealed hydrogen bonding between the acetamide carbonyl and EGFR kinase’s Lys721 .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Q. Major impurities :

- Thiazole dimer : From oxidative coupling; suppressed by inert atmosphere (N₂) .

- Hydrolyzed amide : Due to moisture; controlled by molecular sieves in DMF .

- Unreacted benzyl thiol : Removed via column chromatography (silica gel, hexane/EtOAc) .

Q. Purification protocol :

Flash chromatography : Hexane/EtOAc (70:30) gradient.

Recrystallization : Ethanol/water (1:3) at 4°C .

Advanced: Which computational methods predict the compound’s interactions with biological targets?

Q. Tools and workflows :

Molecular docking : AutoDock Vina for preliminary binding mode analysis .

Molecular Dynamics (MD) : GROMACS for stability assessment of ligand-target complexes over 100 ns simulations .

QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Compare predicted IC₅₀ values with experimental data from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.